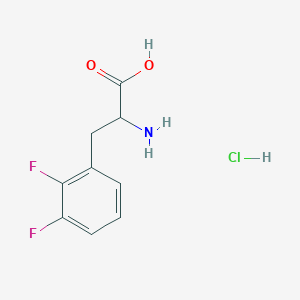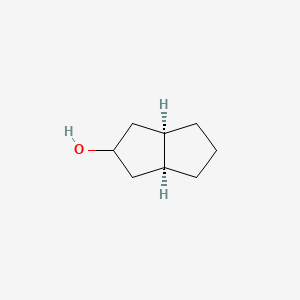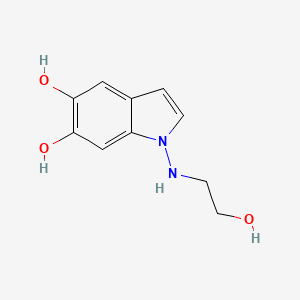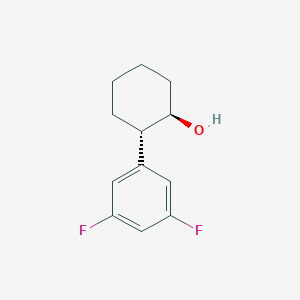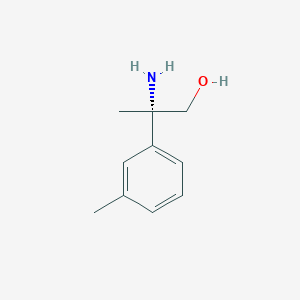
(R)-2-Amino-2-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-2-Amino-2-methylhexan-1-ol involves the reductive amination of 2-methylhexan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-2-Amino-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Metabolic Pathways: Investigated for its role in metabolic pathways involving amines.
Medicine:
Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which ®-2-Amino-2-methylhexan-1-ol exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways where it is either a substrate or a product.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-2-methylhexan-1-ol: The enantiomer of ®-2-Amino-2-methylhexan-1-ol, with similar but distinct properties.
2-Amino-2-methylpentan-1-ol: A structurally similar compound with one less carbon atom.
2-Amino-2-methylbutan-1-ol: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The ®-enantiomer has specific applications in chiral synthesis and catalysis that its (S)-enantiomer may not.
Chemical Properties: The presence of the amino and hydroxyl groups in a specific arrangement gives it unique reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m1/s1 |
Clé InChI |
KIOCABJEBRVQNM-SSDOTTSWSA-N |
SMILES isomérique |
CCCC[C@](C)(CO)N |
SMILES canonique |
CCCCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


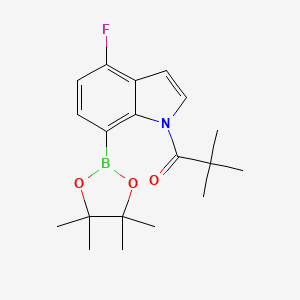
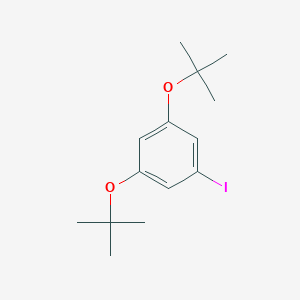
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)


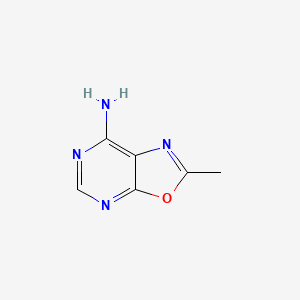

![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
